molecular formula C2H8N4O3 B3191471 Guanidine, methyl-, mononitrate CAS No. 546-82-7

Guanidine, methyl-, mononitrate

Cat. No.: B3191471
CAS No.: 546-82-7
M. Wt: 136.11 g/mol
InChI Key: YPHRUNNJDBFKHK-UHFFFAOYSA-N
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Description

Guanidine, methyl-, mononitrate (CAS: 506-93-4) is a substituted guanidine derivative comprising a methyl group attached to the guanidine core and a nitrate counterion. Its molecular formula is CH₆N₄O₃, with a molecular weight of 122.08 g/mol. The compound is a crystalline solid with a melting point of 212–215°C , and it exhibits oxidative properties due to the nitrate group. Guanidine derivatives are notable for their high basicity (pKa ~13) and ability to form hydrogen bonds, making them valuable in pharmaceuticals, materials science, and chemical synthesis .

Properties

CAS No.

546-82-7

Molecular Formula

C2H8N4O3

Molecular Weight

136.11 g/mol

IUPAC Name

2-methylguanidine;nitric acid

InChI

InChI=1S/C2H7N3.HNO3/c1-5-2(3)4;2-1(3)4/h1H3,(H4,3,4,5);(H,2,3,4)

InChI Key

YPHRUNNJDBFKHK-UHFFFAOYSA-N

SMILES

CN=C(N)N.[N+](=O)(O)[O-]

Canonical SMILES

CN=C(N)N.[N+](=O)(O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key guanidine derivatives based on substituents, counterions, molecular weight, and toxicity (IC₅₀ values from in vitro assays):

Compound Name Substituent Counterion Molecular Weight (g/mol) IC₅₀ (μg/mL) Key Properties
Guanidine, methyl-, mononitrate Methyl Nitrate 122.08 3417 Oxidizing, crystalline, high solubility
Guanidine nitrate None Nitrate 122.08 3417 Explosive, polar solvent solubility
Dodecylguanidine hydrochloride Dodecyl Chloride 287.29 0.39 Highly toxic, lipophilic
1,1,3,3-Tetramethylguanidine (TMG) Four methyl groups None 115.18 1091 Strong base, low solubility in water
Guanidine hydrochloride None Chloride 95.53 2373 Hygroscopic, water-soluble
(4-Nitrophenyl)guanidine nitrate 4-Nitrophenyl Nitrate 258.23 N/A Reactive nitro group, crystalline

Key Observations :

  • Lipophilicity: Methyl and dodecyl substituents increase lipophilicity, affecting membrane permeability. Dodecylguanidine hydrochloride (DGH) is 8,800-fold more toxic (IC₅₀ = 0.39 μg/mL) than methylguanidine mononitrate, likely due to enhanced cellular uptake .
  • Basicity : TMG, with four methyl groups, is a stronger base (pKa >13) than methylguanidine, enabling catalysis in organic synthesis .
  • Reactivity : Nitro-substituted derivatives (e.g., (4-nitrophenyl)guanidine nitrate) exhibit heightened reactivity for further chemical modifications .

Q & A

Q. What ethical protocols are mandatory for studies involving this compound in animal models?

  • Guidelines : Adhere to ARRIVE 2.0 reporting standards. Obtain IACUC approval for dose-ranging studies, and include detailed humane endpoints (e.g., weight loss >20% as termination criterion). Disclose conflicts of interest, particularly if funded by entities producing guanidine analogs .

Q. Tables

Property Value Source
Molecular FormulaCH₆N₄O₃
Melting Point212–215°C
Acute Oral Toxicity (LD50)500 mg/kg (rat, provisional)
Solubility in Water220 g/L (20°C)

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